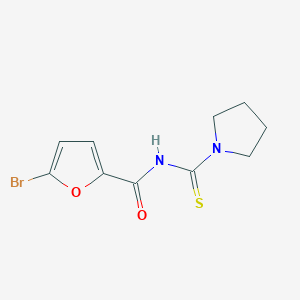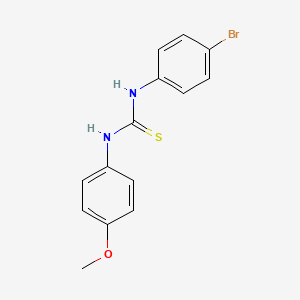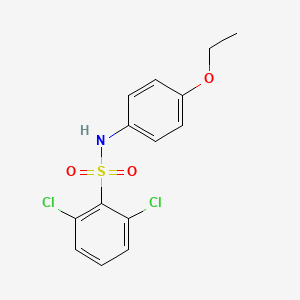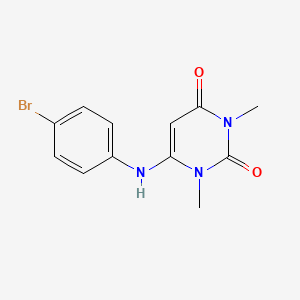
5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring, a pyrrolidine ring attached to a carbonothioyl group, and a carboxamide group at the 2nd position of the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Pyrrolidin-1-ylcarbonothioyl Group: The pyrrolidine ring is introduced by reacting pyrrolidine with a suitable carbonothioylating agent, such as carbon disulfide (CS2) or thiophosgene (CSCl2).
Amidation: The final step involves the formation of the carboxamide group at the 2nd position of the furan ring. This can be achieved by reacting the intermediate compound with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, carbonothioylation, and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom at the 5th position of the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: Another brominated compound with a pyrrolidine ring, but with a sulfonyl group instead of a carbonothioyl group.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: A similar furan derivative with additional chlorine and piperazine groups.
Uniqueness
5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-bromo-N-(pyrrolidine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c11-8-4-3-7(15-8)9(14)12-10(16)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOYDUDXLSFJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-nitrobenzoate](/img/structure/B5776640.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)



![3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE](/img/structure/B5776672.png)

![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate](/img/structure/B5776687.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5776704.png)


![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
